N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(methylamino)acetamide hydrochloride
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Overview
Description
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(methylamino)acetamide hydrochloride is a chemical compound with a unique structure that includes a cyclohexene ring and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(methylamino)acetamide hydrochloride typically involves the reaction of 2-(1-cyclohexenyl)ethylamine with methylaminoacetic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high efficiency in the production of the compound. The use of advanced purification techniques, such as crystallization and chromatography, is also common to achieve the desired level of purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(methylamino)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can result in the formation of new compounds with different functional groups.
Scientific Research Applications
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(methylamino)acetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It may be employed in studies involving cellular processes and biochemical pathways.
Medicine: The compound has potential therapeutic applications and is studied for its pharmacological properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(methylamino)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide
- 2-(1-Cyclohexenyl)ethylamine
Uniqueness
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(methylamino)acetamide hydrochloride is unique due to its specific structure, which includes a cyclohexene ring and an acetamide group. This structural feature imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-(methylamino)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O.ClH/c1-12-9-11(14)13-8-7-10-5-3-2-4-6-10;/h5,12H,2-4,6-9H2,1H3,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUOIPHKZIFZTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)NCCC1=CCCCC1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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